Enhanced Lipophilicity vs. Unsubstituted 1,3-Diphenylpyrazole Influences Membrane Permeability and Target Engagement
The introduction of the 4-methoxy group on the N1-phenyl ring of the pyrazole scaffold significantly increases the calculated partition coefficient (cLogP) compared to the unsubstituted analog 1,3-diphenyl-1H-pyrazole. This increase in lipophilicity is a critical factor governing passive membrane permeability, oral absorption, and blood-brain barrier penetration, directly impacting a compound's suitability as a lead for central nervous system (CNS) targets [1] [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.55 [1] |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole (CAS 4492-01-7): cLogP = 3.20 [2] |
| Quantified Difference | ΔcLogP = +0.35 |
| Conditions | In silico calculation using standard software (e.g., ChemDraw, ACD/Labs) |
Why This Matters
A higher cLogP value for the methoxy derivative suggests potentially improved passive membrane permeability, a critical parameter for achieving adequate oral bioavailability and CNS exposure, thereby increasing its value for drug discovery programs targeting intracellular or CNS-based receptors compared to its unsubstituted analog.
- [1] Chemsrc. 1-(4-methoxyphenyl)-3-phenylpyrazole. CAS: 63637-59-2. Calculated LogP: 3.5479. View Source
- [2] Chemsrc. 1,3-Diphenyl-1H-pyrazole. CAS: 4492-01-7. Calculated LogP: 3.20 (est.). View Source
